molecular formula C13H13Cl2N3O2S B2385186 5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034593-15-0

5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2385186
CAS No.: 2034593-15-0
M. Wt: 346.23
InChI Key: YMLPMVBFSHKFDL-UHFFFAOYSA-N
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Description

5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C13H13Cl2N3O2S and its molecular weight is 346.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivities

Compounds related to 5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been synthesized for various scientific applications, particularly in the field of medicine and pharmacology. For example, some 1H-pyrazole derivatives bearing an aryl sulfonate moiety, similar in structure to the compound , have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria and fungi, with some also displaying potent anti-inflammatory properties (Kendre et al., 2013).

Antimicrobial Properties

Another study synthesized novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. These compounds, which are structurally related to the compound of interest, demonstrated high antimicrobial activities, indicating their potential use in combating bacterial infections (Azab et al., 2013).

Antitubercular and Anticancer Applications

Additionally, benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds showed promising results against various bacterial strains and Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Shingare et al., 2022). Similarly, dihydropyrano[2,3-c]pyrazoles have been synthesized for their potential anticancer properties, showing promising activity against various human cancer cell lines (Nimbalkar et al., 2017).

Green Synthesis Approaches

The focus on green chemistry in synthesizing these compounds is also noteworthy. For instance, a study utilized an acidic and heterogeneous catalyst for the solvent-free synthesis of pyrazoles, highlighting the move towards more environmentally friendly and sustainable chemistry practices (Moosavi‐Zare et al., 2013).

Catalysis and Efficient Synthesis

Efficient synthesis methods using novel catalysts have been developed for pyrazole derivatives. These methods offer advantages like high yields, shorter reaction times, and cleaner profiles, which are essential for practical and industrial applications (Khazaei et al., 2015).

Properties

IUPAC Name

5-(2,4-dichloro-5-methylphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c1-9-6-13(12(15)7-11(9)14)21(19,20)17-4-5-18-10(8-17)2-3-16-18/h2-3,6-7H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLPMVBFSHKFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN3C(=CC=N3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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